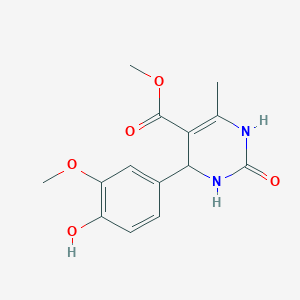

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a methyl ester at position 5, a 6-methyl group, and a 4-(4-hydroxy-3-methoxyphenyl) substituent at position 2. This compound is of interest due to its structural similarity to pharmacologically active DHPMs, such as thymidine phosphorylase inhibitors and anticancer agents .

Properties

IUPAC Name |

methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-7-11(13(18)21-3)12(16-14(19)15-7)8-4-5-9(17)10(6-8)20-2/h4-6,12,17H,1-3H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPXSMURKIJDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a derivative of dihydropyrimidine, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18N2O5

- Molecular Weight : 306.31 g/mol

- CAS Number : 123629-42-5

1. Anticancer Activity

Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain compounds within this class act as non-competitive inhibitors of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The compound's IC50 values suggest moderate efficacy in inhibiting TP activity, with some derivatives showing IC50 values around 303.5 µM to 322.6 µM .

2. Antiviral Properties

This compound has been studied for its antiviral activity against HIV. It has been identified as a potent inhibitor of the HIV gp120 protein with an IC50 of approximately 7.5 µM, demonstrating potential as an anti-HIV agent .

3. Antibacterial and Antifungal Activities

The compound exhibits antibacterial and antifungal properties as well. A study on dihydropyrimidine derivatives revealed that they possess broad-spectrum antimicrobial activity against various pathogens .

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : As noted, the inhibition of thymidine phosphorylase is a primary mechanism through which these compounds can impede cancer progression.

- Interaction with Viral Proteins : The binding affinity to viral proteins such as gp120 suggests a mechanism that disrupts viral entry into host cells.

Table 1: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits potential anticancer properties. A study conducted by researchers at the University of Airlangga demonstrated that derivatives of tetrahydropyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A recent experiment involved testing the compound against several cancer cell lines, including breast and colon cancer cells. Results showed a dose-dependent decrease in cell viability, suggesting that the compound may serve as a lead for developing new anticancer agents.

2. Anti-inflammatory Effects

The compound also shows promise in treating inflammatory conditions. Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.

Case Study:

In vitro studies demonstrated that the compound significantly reduced the secretion of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli. This suggests its potential utility in treating diseases characterized by chronic inflammation .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | The compound inhibits enzymes involved in cancer progression and inflammation. |

| Receptor Modulation | It modulates receptors that play critical roles in cellular signaling pathways. |

| Gene Expression Alteration | Alters the expression levels of genes associated with cell growth and survival. |

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions such as the Biginelli reaction. Variations in synthesis methods have led to the development of several derivatives, each with distinct biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

The target compound’s 4-hydroxy-3-methoxyphenyl group distinguishes it from analogs with different aryl substituents (Table 1):

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (electron-withdrawing) and methoxy/hydroxy (electron-donating) groups alter electronic density, affecting binding to enzymes like thymidine phosphorylase .

- Hydrogen Bonding: The 4-hydroxy-3-methoxyphenyl group enables dual hydrogen-bond donor/acceptor interactions, unlike purely methoxy- or ethoxy-substituted analogs .

Ester Group Variations

Enzyme Inhibition

- Thymidine Phosphorylase (TP) Inhibition : The 4-ethoxyphenyl analog (IC₅₀: 69.6 µM) shows moderate TP inhibition, while nitro-substituted derivatives exhibit stronger cytochrome c oxidase inhibition due to enhanced electrophilicity .

- Antioxidant Activity: The target compound’s phenolic hydroxyl group may confer radical scavenging properties, similar to furan-substituted DHPMs (e.g., IC₅₀: 0.6 mg/mL for diphenyl picrylhydrazine scavenging) .

Antitumor Potential

Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-... (IC₅₀: 322.6 ± 1.6 µM) demonstrates weaker antitumor activity compared to trifluoromethyl-substituted analogs (IC₅₀: 73.6 µM), highlighting the importance of substituent position and electronegativity .

Physicochemical Properties

Solubility and Thermodynamics

- The target compound’s hydroxyl group improves solubility in polar solvents (e.g., methanol) compared to 4-methoxyphenyl analogs, which exhibit higher solubility in ethanol (396.7 ± 1.5 mg/L) .

- Crystallographic studies of the 3-ethoxy-4-hydroxyphenyl analog reveal monoclinic packing with intermolecular H-bonds, suggesting similar behavior for the target compound .

Thermal Stability

Methoxy-substituted DHPMs show higher thermal stability due to reduced steric hindrance, whereas hydroxyl groups may introduce destabilizing interactions in non-polar environments .

Crystallography

Single-crystal X-ray diffraction of related compounds (e.g., methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-...) confirms chair conformations of the tetrahydropyrimidine ring and hydrogen-bond networks involving hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.